2H-PYRAN-3-SULFONAMIDE,TETRAHYDRO-4-OXO-
Description
2H-Pyran-3-sulfonamide,tetrahydro-4-oxo is a heterocyclic compound featuring a tetrahydropyran (oxane) core with a sulfonamide (-SO₂NH₂) substituent at the 3-position and a ketone (4-oxo) group at the 4-position. Sulfonamides are well-documented in medicinal chemistry for their antibacterial, antiviral, and enzyme-inhibitory properties, suggesting possible therapeutic applications for this compound .
Properties
IUPAC Name |
4-oxooxane-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-11(8,9)5-3-10-2-1-4(5)7/h5H,1-3H2,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDSVLZCUUKKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-PYRAN-3-SULFONAMIDE, TETRAHYDRO-4-OXO- typically involves multicomponent reactions (MCRs) due to their efficiency and atom economy. One common route is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction conditions often include mild temperatures and environmentally friendly solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using renewable resources and minimizing waste, are likely applied to scale up the synthesis process. Techniques like continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2H-PYRAN-3-SULFONAMIDE, TETRAHYDRO-4-OXO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyran compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2H-PYRAN-3-SULFONAMIDE, TETRAHYDRO-4-OXO- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2H-PYRAN-3-SULFONAMIDE, TETRAHYDRO-4-OXO- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyran ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Tetrahydropyran Derivatives
- 2H-Pyran-4-carboxaldehyde,tetrahydro-3-methyl-2-oxo-,(3S,4R) ():
This compound shares the tetrahydropyran backbone but differs in substituents: a carboxaldehyde (-CHO) at position 4, a methyl group at position 3, and a ketone at position 2. The stereochemistry (3S,4R) may influence its biological interactions. Unlike the sulfonamide in the target compound, the carboxaldehyde group could participate in nucleophilic additions or serve as a precursor for further derivatization in medicinal chemistry.
Chromen-4-one Derivatives ():
Compounds 1–4 in feature a chromen-4-one (4-oxo-4H-chromene) core instead of tetrahydropyran. For example:
- Compound 1: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide includes a conjugated chromenone system with cyano and enamide groups.
- Compound 4 : A diazaphosphinane derivative with sulfido and methoxyphenyl substituents.
These compounds prioritize π-conjugation and heteroatom diversity, making them suitable for optical or quantum electronic applications, whereas the target compound’s saturated ring may favor stability in biological environments .
Functional Group Analysis
- Sulfonamide vs. Carboxaldehyde: The sulfonamide group in the target compound may enhance hydrogen-bonding capacity and solubility in polar solvents compared to the carboxaldehyde in .
- 4-Oxo Group: The ketone at position 4 in the target compound and chromenone derivatives () could participate in keto-enol tautomerism, affecting electronic properties. However, in chromenones, this group is conjugated with an aromatic system, enabling applications in fluorescence or charge-transfer materials .
Biological Activity
2H-PYRAN-3-SULFONAMIDE, TETRAHYDRO-4-OXO- (CAS No. 1398606-42-2) is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and a sulfonamide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
- Molecular Formula : CHNOS
- Molecular Weight : 179.19 g/mol
- IUPAC Name : 4-oxooxane-3-sulfonamide
Synthesis Methods
The synthesis of 2H-PYRAN-3-SULFONAMIDE typically involves multicomponent reactions (MCRs), which are efficient and environmentally friendly. Common synthetic routes include:
- One-pot reactions involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds.
- Catalytic conditions utilizing nanocatalysis, transition metal catalysis, and organocatalysis.
Antimicrobial Properties
Research indicates that 2H-PYRAN-3-SULFONAMIDE exhibits significant antimicrobial activity. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, which is known for its resistance to many conventional antibiotics. The mechanism of action is believed to involve inhibition of specific bacterial enzymes, leading to disrupted cell wall synthesis.
Case Study: Inhibition of Pseudomonas aeruginosa LpxC
A study explored the structure-kinetic relationship for the inhibition of Pseudomonas aeruginosa LpxC by analogs of pyridone methylsulfone compounds. The results indicated that compounds similar to 2H-PYRAN-3-SULFONAMIDE showed prolonged residence times on LpxC, correlating with enhanced post-antibiotic effects (PAE) in bacterial growth inhibition .
Anti-inflammatory Activity
In addition to its antimicrobial properties, 2H-PYRAN-3-SULFONAMIDE has demonstrated anti-inflammatory effects. The sulfonamide group can interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines. This activity suggests its potential application in treating inflammatory diseases.
The biological activity of 2H-PYRAN-3-SULFONAMIDE is attributed to its structural features:
- Sulfonamide Group : Capable of forming hydrogen bonds with active sites on enzymes or receptors.
- Pyran Ring : Engages in π-π interactions with aromatic residues, modulating enzyme activity.
These interactions can lead to significant alterations in cellular processes, impacting microbial growth and inflammation pathways.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2H-Pyran-4-one | Ketone at 4-position | Moderate antimicrobial properties |
| 2H-Chromene | Fused pyran derivative | Limited biological activity |
| Tetrahydropyran | Saturated pyran | Minimal reactivity |
2H-PYRAN-3-SULFONAMIDE stands out due to its dual functionality as both a sulfonamide and a tetrahydro-4-oxo structure, providing unique reactivity and biological effects not seen in other related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
